crystallographic structure of 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
crystallographic structure of 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
An In-Depth Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of 5-(3,4-Dimethyl-phenylamino)-[1][2][3]thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-(3,4-dimethyl-phenylamino)-[1][2][3]thiadiazole-2-thiol, a member of the pharmacologically significant 1,3,4-thiadiazole class of heterocyclic compounds. While a definitive public crystal structure for this specific molecule is not available at the time of this writing, this document outlines the established methodologies for its synthesis, purification, and detailed structural elucidation. By leveraging data from closely related analogs, we present a predictive analysis of its crystallographic features and a robust protocol for obtaining and analyzing its single-crystal X-ray structure. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[4][5][6][7] This five-membered aromatic ring, containing two nitrogen atoms and one sulfur atom, serves as a versatile scaffold in the design of novel therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding contribute to its favorable pharmacokinetic profile and interaction with diverse biological targets.[8] Derivatives of 1,3,4-thiadiazole have demonstrated antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties, among others.[4][5][6][7]
The subject of this guide, 5-(3,4-dimethyl-phenylamino)-[1][2][3]thiadiazole-2-thiol, incorporates several key features that make it a compound of interest for drug discovery. The 3,4-dimethylphenyl group can influence lipophilicity and provide specific steric and electronic interactions within a biological target. The amino linkage and the thiol group are critical functional handles for further chemical modification and can play a crucial role in the molecule's mechanism of action. The thiol group, in particular, suggests the possibility of tautomerism, existing in equilibrium with a thione form, which can have significant implications for its chemical reactivity and biological activity.
Synthesis and Purification
The synthesis of 5-substituted-2-amino-1,3,4-thiadiazole derivatives is well-established in the literature. A common and effective method involves the cyclization of thiosemicarbazide derivatives.[8] For the target compound, a plausible and efficient synthetic route is the reaction of 3,4-dimethylphenyl isothiocyanate with thiosemicarbazide.
Experimental Protocol: Synthesis of 5-(3,4-Dimethyl-phenylamino)-[1][2][3]thiadiazole-2-thiol
Materials:
-
3,4-Dimethylphenyl isothiocyanate
-
Thiosemicarbazide
-
Ethanol (absolute)
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3,4-dimethylphenyl isothiocyanate in absolute ethanol.
-
Addition of Thiosemicarbazide: To the stirred solution, add 1.1 equivalents of thiosemicarbazide.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
Purification and Crystal Growth
For obtaining high-purity material suitable for analytical characterization and single-crystal growth, recrystallization is often necessary. A suitable solvent system for recrystallization can be a mixture of dichloromethane and hexane or ethanol-water.[1][3]
Protocol for Single Crystal Growth:
Slow evaporation is a reliable method for growing single crystals suitable for X-ray diffraction.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed at room temperature for several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
Structural Elucidation: A Multi-Technique Approach
While single-crystal X-ray crystallography provides the definitive three-dimensional structure, a combination of spectroscopic techniques is essential for the initial characterization and confirmation of the synthesized compound.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the 3,4-dimethylphenyl group, the amino proton, and the carbon skeleton of the thiadiazole ring.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic peaks for the N-H and C=N stretching vibrations of the thiadiazole ring and the C-S bonds. The presence of a peak around 2500-2600 cm⁻¹ would indicate the presence of the S-H bond of the thiol tautomer.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound.
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Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the calculated values for the molecular formula C₁₀H₁₁N₃S₂.
Crystallographic Analysis: Unveiling the Three-Dimensional Structure
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][9]
Workflow for Crystallographic Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Expected Crystallographic Parameters
Based on the analysis of similar 1,3,4-thiadiazole derivatives, we can predict several key structural features for 5-(3,4-dimethyl-phenylamino)-[1][2][3]thiadiazole-2-thiol.[2][3][10][11]
| Parameter | Expected Value/Observation | Rationale and Comparative Insights |
| Thiadiazole Ring Geometry | Nearly planar | The five-membered heterocyclic ring is aromatic and generally exhibits a high degree of planarity.[11] |
| Tautomeric Form | Likely to exist in the thione form in the solid state | Crystallographic studies of related 2-thiol-1,3,4-thiadiazoles often show the predominance of the thione tautomer due to favorable intermolecular hydrogen bonding. |
| Dihedral Angle | Significant twist between the thiadiazole and phenyl rings | Steric hindrance between the rings often leads to a non-coplanar arrangement, with dihedral angles typically ranging from 20° to 40°.[10] |
| Intermolecular Interactions | N-H···N or N-H···S hydrogen bonds | These interactions are crucial for stabilizing the crystal packing and are commonly observed in related structures.[3][10] |
Illustrative Molecular Structure
Caption: Predicted molecular structure of the thione tautomer.
Applications in Drug Development
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry. The title compound, with its specific substitution pattern, holds potential for various therapeutic applications. The 3,4-dimethylphenyl group can enhance binding to hydrophobic pockets in target proteins. The amino and thione/thiol groups provide sites for hydrogen bonding and potential coordination with metal ions in metalloenzymes.
Potential areas for investigation include:
-
Antimicrobial Agents: The thiadiazole nucleus is a common feature in many antimicrobial compounds.
-
Anticancer Agents: Numerous 1,3,4-thiadiazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[5]
-
Enzyme Inhibitors: The structural features of this molecule make it a candidate for the inhibition of enzymes such as carbonic anhydrase or kinases.
Conclusion
While the definitive crystal structure of 5-(3,4-dimethyl-phenylamino)-[1][2][3]thiadiazole-2-thiol remains to be publicly reported, this guide provides a comprehensive framework for its synthesis, characterization, and structural analysis. The methodologies and predictive insights presented herein are grounded in the extensive body of research on related 1,3,4-thiadiazole derivatives. For researchers in drug discovery, this guide serves as a practical resource for working with this promising class of compounds and underscores the critical role of single-crystal X-ray crystallography in modern medicinal chemistry.
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